molecular formula C44H40P2 B150971 [1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane CAS No. 139139-86-9

[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane

Cat. No. B150971
M. Wt: 630.7 g/mol
InChI Key: ANSOKCGDSQQISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organophosphorus ligand that features a tetrahydronaphthalene backbone with diphenylphosphanyl substituents. This type of ligand is often used in coordination chemistry to create complexes with various metals, which can exhibit interesting catalytic, electronic, and optical properties.

Synthesis Analysis

The synthesis of related phosphorus-containing ligands can be intricate, involving multiple steps and various reagents. For instance, the synthesis of similar ligands has been reported using reactions with tris(pentafluorophenyl)borane and subsequent frustrated Lewis pair (FLP) reactions to form complex structures . Additionally, the hydroamination of diphenylbutadiyne with secondary amines in the presence of catalytic amounts of calcium derivatives has been used to create related ligands with phosphanyl groups . These methods highlight the versatility and complexity of synthesizing such ligands.

Molecular Structure Analysis

The molecular structure of phosphorus ligands is crucial for their reactivity and interaction with metals. For example, the structure of polypyridyl-functionalized alkynyl gold(I) metallaligands supported by tri- and tetradentate phosphanes has been studied, revealing the importance of the spatial arrangement of the phosphorus atoms for complexation . Similarly, the structural modifications of tetrahydronaphthalene derivatives have been shown to influence their lipophilicity and receptor activity .

Chemical Reactions Analysis

Phosphorus ligands are known to participate in a variety of chemical reactions. For instance, they can undergo hydrofunctionalization reactions, as seen with the formation of 1-(diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-dienes . They can also be involved in cyclometalation reactions with metals such as cobalt, forming cobaltocycles with C,P-chelating ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus ligands are influenced by their molecular structure. For example, the presence of a tetrahydronaphthalene core can affect the compound's conformational flexibility and stereochemistry, which are important for its reactivity and potential therapeutic activity . The photophysical properties of alkynyl gold(I) complexes with phosphorus ligands have also been studied, indicating their potential use in coordination chemistry .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds involving N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides has been explored to understand structure-affinity and -activity relationships for 5-HT7 receptors. These studies focus on substituents in the 2-position of the aryl linked to the piperazine ring, revealing insights into receptor affinity and intrinsic activity (Leopoldo et al., 2007).
  • Cationic rhodium complexes of related diphenylphosphino naphthalene derivatives have been used for the enantioselective hydroboration of olefins, demonstrating high yields, regioselectivities, and enantiomer excesses up to 97% (McCarthy, Hooper, & Guiry, 2000).
  • In another study, cyclometalation in aliphatic rings was achieved using compounds like 5-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalene, leading to the formation of metallacycles and exploring the molecular structure and configuration of cobalt atoms in these complexes (Klein et al., 2003).

Biological Activity and Therapeutic Potential

  • Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides have been studied to understand their influence on lipophilicity and 5-HT7 receptor activity. This research is crucial for developing compounds with suitable physicochemical properties for brain penetration and potential therapeutic applications (Leopoldo et al., 2008).
  • Certain tetrahydronaphthalene derivatives have shown promise in inhibiting tumor growth and demonstrating antioxidant activity. This includes the exploration of various derivatives for potential applications in cancer treatment and their comparative effectiveness against liver cancer cells (Hamdy et al., 2013).
  • Research on retinoid X receptor (RXR)-selective agonists involving analogues of tetrahydronaphthalene derivatives like bexarotene has been conducted. These studies are crucial for understanding the therapeutic potential of these compounds in treating conditions like cutaneous T-cell lymphoma while minimizing side effects (Heck et al., 2016).

Safety And Hazards

As this compound is intended for research use only and not for human or veterinary use, it should be handled with appropriate safety measures1. However, specific safety and hazard information is not provided in the available resources.


Future Directions

The future directions for this compound are not specified in the available resources. As a research compound, it could potentially be used in a variety of studies to understand its properties and potential applications.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSOKCGDSQQISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane

CAS RN

61724-04-7, 139139-86-9
Record name C.I. Acid Brown 21
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 139139-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
Reactant of Route 2
[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
Reactant of Route 3
Reactant of Route 3
[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
Reactant of Route 4
Reactant of Route 4
[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
Reactant of Route 5
Reactant of Route 5
[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
Reactant of Route 6
Reactant of Route 6
[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane

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